1-(1-Methylcyclopropyl)butane-1,3-dione
Overview
Description
1-(1-Methylcyclopropyl)butane-1,3-dione is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tautomery and Structural Studies
- 1-(1-Methylcyclopropyl)butane-1,3-dione and its derivatives have been subject to studies focusing on their structural, tautomeric, and acid-base properties. Such compounds exhibit a mixture of tautomeric forms and demonstrate that solvent polarity can influence the tautomeric balance. This understanding is crucial for their application in various chemical reactions and formulations (Mahmudov et al., 2011).
Synthesis and Characterization
- Innovative synthesis methods for this compound derivatives have been developed. For example, a photo redox-mediated inexpensive one-pot synthesis technique using polyoxometalates as catalysts illustrates the compound’s versatility in heterocyclic and natural product chemistry (Das et al., 2016).
Sensor Development
- Certain derivatives of this compound have been utilized as ionophores for developing selective sensors, such as copper-selective poly(vinyl) chloride membrane electrodes. These sensors have shown promising results in detecting specific ions in complex matrices, highlighting the compound's potential in environmental monitoring and material science (Kopylovich et al., 2011).
Antimicrobial Activity
- Research has revealed that certain derivatives of this compound possess significant antimicrobial properties. These compounds have been synthesized and characterized, showing efficacy against various microbial strains, indicating potential applications in developing new antimicrobial agents (Patil & Malve, 2004).
Material Science and Catalysis
- The compound and its derivatives have been explored for their role in material science and catalysis. For instance, studies on 1-phenyl-butane-1,3-dione mono-S-methylisothiosemicarbazone have led to the synthesis of complex macrocyclic and open-chain complexes, showcasing their potential in creating new materials with specific properties (Gradinaru et al., 2001).
Properties
IUPAC Name |
1-(1-methylcyclopropyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)5-7(10)8(2)3-4-8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMNZCFYXCOIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.